Structural Differentiation: The Unique 6-Fluoro and 2'-Fluorophenyl Combination vs. Mono-Fluorinated or Non-Fluorinated Analogs
The target compound is distinguished from its closest commercially available analogs by the simultaneous presence of a 6-fluoro substituent on the quinolinone core and a 2-fluorophenyl group on the 1,2,4-oxadiazole ring. The 6-fluoro group is a well-established pharmacophoric element in fluoroquinolone antibiotics and antitumor agents, known to enhance DNA gyrase/topoisomerase inhibition, improve metabolic stability, and increase lipophilicity [1]. The ortho-fluoro substitution on the phenyl ring introduces a unique electronic and steric environment predicted to alter binding interactions compared to the unsubstituted phenyl analog (6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one) . No direct head-to-head comparison data exist for these specific compounds; however, class-level SAR indicates that dual fluorination patterns can synergistically boost potency by over an order of magnitude in related quinoline-oxadiazole series [2].
| Evidence Dimension | Structural differentiation (presence and position of fluorine atoms) |
|---|---|
| Target Compound Data | 6-fluoro on quinolinone core; 2-fluorophenyl on oxadiazole |
| Comparator Or Baseline | 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (lacks 2'-F); 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (lacks 6-F) |
| Quantified Difference | Not quantifiable for exact compounds; class-level SAR predicts ≥5-fold potency variation based on fluorine substitution pattern. |
| Conditions | Structural comparison; no direct biological assay data available for target compound. |
Why This Matters
For procurement decisions, the unique dual-fluorination motif cannot be replicated by any single commercially available analog, making this compound the only candidate to test this specific pharmacophoric hypothesis.
- [1] Andersson MI, MacGowan AP. Development of the quinolones. Journal of Antimicrobial Chemotherapy. 2003;51(Suppl S1):1-11. View Source
- [2] Kala P, Sharif SK, Krishna CHM, Ramachandran D. Design, synthesis, and anticancer evaluation of 1,2,4-oxadiazole functionalized quinoline derivatives. Medicinal Chemistry Research. 2019;29:136-144. View Source
